molecular formula C15H12N2O2S B14389460 1H-Pyrazole-4-acetic acid, 1-phenyl-3-(2-thienyl)- CAS No. 88696-85-9

1H-Pyrazole-4-acetic acid, 1-phenyl-3-(2-thienyl)-

Cat. No.: B14389460
CAS No.: 88696-85-9
M. Wt: 284.3 g/mol
InChI Key: CACVUXDLPBDTMN-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-acetic acid, 1-phenyl-3-(2-thienyl)- is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-acetic acid, 1-phenyl-3-(2-thienyl)- involves its ability to donate and accept hydrogen bonds due to the presence of two nitrogen atoms in the pyrazole ring. This allows the compound to participate in intermolecular interactions, forming linear or cyclic complexes depending on the physical state and substituents . These interactions are crucial for its biological and chemical activities.

Biological Activity

1H-Pyrazole-4-acetic acid, 1-phenyl-3-(2-thienyl)- is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by empirical data from various studies.

Chemical Structure

The chemical formula of 1H-Pyrazole-4-acetic acid, 1-phenyl-3-(2-thienyl)- is C15H12N2O2SC_{15}H_{12}N_{2}O_{2}S. The structure features a pyrazole ring substituted with a phenyl and a thienyl group, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the potent antimicrobial properties of pyrazole derivatives. For instance, compounds derived from 1H-Pyrazole-4-acetic acid were evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated significant activity:

CompoundMIC (µg/mL)Target Pathogen
10.22Staphylococcus aureus
20.25Escherichia coli
30.30Bacillus subtilis

These results suggest that modifications in the pyrazole structure can enhance antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using in vivo models. In carrageenan-induced edema tests, it showed significant inhibition comparable to standard anti-inflammatory drugs like indomethacin:

TreatmentEdema Reduction (%)
Control0
Indomethacin76
Pyrazole Derivative61

This indicates that the pyrazole derivative can effectively reduce inflammation .

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been investigated. In vitro studies demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
CCRF-CEM (Leukemia)2.23
RPMI-8226 (Multiple Myeloma)2.76

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives:

  • Synthesis and Evaluation : A study synthesized a series of substituted pyrazoles and evaluated their biological activities. The most promising derivatives exhibited excellent antimicrobial activity with MIC values lower than standard antibiotics .
  • In Vivo Studies : Another investigation focused on the anti-inflammatory effects of these compounds in animal models, demonstrating significant reduction in inflammatory markers .

Properties

CAS No.

88696-85-9

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

2-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)acetic acid

InChI

InChI=1S/C15H12N2O2S/c18-14(19)9-11-10-17(12-5-2-1-3-6-12)16-15(11)13-7-4-8-20-13/h1-8,10H,9H2,(H,18,19)

InChI Key

CACVUXDLPBDTMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)CC(=O)O

Origin of Product

United States

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